(3-Methylcyclopentyl)methanamine
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Overview
Description
(3-Methylcyclopentyl)methanamine is an organic compound with the molecular formula C7H15N It is a derivative of cyclopentane, where a methyl group is attached to the third carbon of the cyclopentane ring, and a methanamine group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclopentyl)methanamine typically involves the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the third position, forming 3-methylcyclopentane.
Amination: The 3-methylcyclopentane is then subjected to a halogenation reaction to introduce a halogen atom (e.g., bromine) at the methylene position. This intermediate is then treated with ammonia or an amine to replace the halogen with an amine group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
(3-Methylcyclopentyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylcyclopentyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Lacks the methyl group at the third position.
3-Methylcyclopentane: Lacks the methanamine group.
Cyclopentylamine: Lacks both the methyl group and the methanamine group.
Uniqueness
(3-Methylcyclopentyl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-methylcyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-2-3-7(4-6)5-8/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGLUIXQRLCKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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